molecular formula C9H9ClN4 B1313707 (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine CAS No. 404922-72-1

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

Cat. No. B1313707
M. Wt: 208.65 g/mol
InChI Key: ZGNLUCLPHZVBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” is a compound that contains a 1,2,4-triazole ring . This compound is part of a larger family of 1,2,4-triazole derivatives, which are known for their multidirectional biological activity . These derivatives have been synthesized and evaluated as potential anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine”, involves various methods . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be analyzed using spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be complex . These compounds have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be determined using various techniques . For example, the yield and melting point of some derivatives have been reported .

Scientific Research Applications

Synthesis and Structural Characterization

Derivatives of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine have been synthesized through various chemical reactions, emphasizing the importance of structural characterization using techniques such as NMR spectroscopy, elemental analysis, and MS data. These studies lay the groundwork for further applications by confirming compound structures and purity (Aouine Younas et al., 2014).

Antimicrobial Activities

Compounds containing the (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine structure have demonstrated moderate to very good antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents (K D Thomas et al., 2010).

Advanced Materials and Chemical Properties

The synthesis of novel compounds, such as tris[1,2,4]triazolo[1,3,5]triazines, showcases the versatility of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine derivatives in creating materials with potential applications in various fields, including the development of new heterocyclic compounds (V. A. Tartakovsky et al., 2005).

Interaction Mechanism with Biological Targets

Computational studies have provided insights into the interaction mechanisms of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine derivatives with biological targets. For instance, research on triazolyl substituted tetrahydrobenzofuran derivatives interacting with H+,K+-ATPase at different pH levels offers valuable information for the rational design of novel inhibitors, highlighting the compound's utility in medicinal chemistry (Hua-Jun Luo et al., 2015).

Safety And Hazards

The safety of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives has been evaluated on MRC-5, a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLUCLPHZVBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457600
Record name 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

CAS RN

404922-72-1
Record name 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-Chloro-2-[1,2,4]triazol-1-yl-benzonitrile (11.87 g, 58 mmol) in EtOH saturated with NH3 (500 ml) was added Raney Nickel (ca. 5 pipettes of suspension in water, washed/decanted with EtOH several times). The mixture was hydrogenated at 1 atm for 26 h. The reaction mixture was filtered on celite under a flow of argon and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography (silica gel, 5% MeOH containing 10% NH4OH in CH2Cl2 to 10%) to give 5-Chloro-2-[1,2,4]triazol-1-yl-benzylamine as a white solid. 1H NMR (CDCl3, 400 MHz) δ8.47 (s, 1H); 8.14 (s, 1H); 7.58 (d, J=2.3 Hz, 1H); 7.38 (dd, J=2.3, 7.9 Hz, 1H); 7.30 (d, J=7.9 Hz, 1H); 3.70 (s, 2H). 8.72 (d, J=4.8 Hz, 1H); 8.42 (s, 1H); 8.18 (s, 1H); 7.70 (d, J=7.6 Hz, 1H); 7.40 (dd, J=4.8, 7.6 Hz, 1H); 5.85 (bs, 1H); 4.43 (d, J=5.4 Hz, 2H); 1.45 (s, 9H).
Quantity
11.87 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.